molecular formula C7H11NOS B1457086 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol CAS No. 2258-19-7

2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol

Cat. No.: B1457086
CAS No.: 2258-19-7
M. Wt: 157.24 g/mol
InChI Key: BQQBMZMSRDSGKP-UHFFFAOYSA-N
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Description

2-(Dimethyl-1,3-thiazol-5-yl)ethan-1-ol (CAS: 2258-19-7) is a thiazole derivative with the molecular formula C₇H₁₁NOS and a molecular weight of 157.24 g/mol. Its IUPAC name is 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethanol, and it is characterized by a thiazole ring substituted with two methyl groups at positions 2 and 4, linked to an ethanol moiety at position 5 . The compound is commercially available in high-purity forms (up to 99.999%) and is utilized in pharmaceutical and materials science research as a building block for bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol typically involves the reaction of 2-bromo-1,3-thiazole with dimethylamine under controlled conditions . The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems helps in maintaining consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Biochemical Properties

The compound exhibits several notable biochemical properties:

  • Chemical Structure : It is a thiazole derivative characterized by a thiazole ring, which is known for its stability and reactivity.
  • Solubility : The compound is soluble in polar solvents, facilitating its use in various chemical reactions.
  • Interactions : It interacts with enzymes and proteins, influencing metabolic pathways and cellular functions.

Biological Activities

2-(Dimethyl-1,3-thiazol-5-yl)ethan-1-ol has demonstrated a range of biological activities:

  • Antioxidant Properties : The compound exhibits antioxidant activity, which can protect cells from oxidative stress.
  • Antimicrobial Activity : It has shown efficacy against various bacterial and fungal strains. For example, it has been tested against Candida albicans and Staphylococcus aureus, demonstrating significant antimicrobial properties with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Biological Activity Target Organisms MIC Values
AntimicrobialCandida albicans3.92–4.01 mM
Staphylococcus aureus4.51–4.60 mM

Scientific Research Applications

The applications of this compound span multiple domains:

Chemistry

In synthetic chemistry, this compound serves as a building block for the development of more complex thiazole derivatives. Its structural properties allow for modifications that enhance biological activity or alter physical characteristics for specific applications.

Medicine

Research indicates that thiazole derivatives, including this compound, are being explored for their potential as:

  • Anticancer Agents : Studies have shown promising results in the inhibition of cancer cell lines, such as human lung adenocarcinoma cells and glioblastoma cells . For instance, certain derivatives exhibited IC50 values indicating effective cytotoxicity against these cancer types.
Cancer Cell Line IC50 Value (µM)
A549 (Lung)23.30 ± 0.35
U251 (Glioblastoma)10–30

Industry

In industrial applications, the compound is utilized in:

  • Dyes Production : Its structural characteristics make it suitable for synthesizing dyes with specific color properties.
  • Biocides : The antimicrobial properties allow it to be used in formulations aimed at controlling microbial growth.

Case Studies

Several studies highlight the efficacy of this compound in various applications:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed potent activity against Candida glabrata and Escherichia coli, with MIC values lower than those of traditional antibiotics .
  • Anticancer Research : In a comparative study involving synthesized thiazoles, one derivative showed selective cytotoxicity against glioblastoma cells with an IC50 value significantly lower than that of standard chemotherapy agents like cisplatin .
  • Neuroprotective Potential : Investigations into the neuroprotective effects of thiazole derivatives suggest that they may play a role in neurotransmitter synthesis, particularly acetylcholine, which is crucial for cognitive function.

Mechanism of Action

The mechanism of action of 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

The structural and functional properties of 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol are compared below with analogous thiazole-containing compounds (Table 1). Key differences in substituents, molecular weight, and physicochemical properties are highlighted.

Table 1: Comparative Analysis of Thiazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Thiazole Ring) Key Properties/Applications References
This compound C₇H₁₁NOS 157.24 2,4-dimethyl Intermediate in drug synthesis; liquid at RT
2-(2-Bromothiazol-5-yl)ethanol C₅H₆BrNOS 208.07 2-bromo Higher reactivity due to bromine; solid at RT
2-(2-Methoxy-1,3-thiazol-5-yl)ethan-1-ol C₆H₉NO₂S 159.21 2-methoxy Enhanced polarity; potential solubility in polar solvents
1-[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol C₈H₁₁NO₃S 201.24 2-(1,3-dioxolan-2-yl) Increased hydrophilicity; used in polymer chemistry
2-(4-Methyl-1,3-thiazol-5-yl)ethan-1-ol C₆H₉NOS 143.20 4-methyl Simpler structure; lower molecular weight
2-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-ol C₁₂H₁₄NOS 219.31* 4-methyl, 2-(p-tolyl) Steric hindrance; potential for binding studies

*Note: Molecular weight calculated based on formula C₁₂H₁₄NOS.

Key Observations :

Substituent Effects :

  • Electron-Donating Groups (e.g., methyl in the target compound): Enhance stability and lipophilicity, making the compound suitable for hydrophobic interactions in drug design .
  • Electron-Withdrawing Groups (e.g., bromine in 2-bromo analog): Increase reactivity in substitution reactions but may reduce bioavailability due to higher molecular weight .
  • Polar Substituents (e.g., methoxy or dioxolane): Improve aqueous solubility, which is critical for pharmacokinetics .

The dimethyl substitution in the target compound balances electronic effects and compactness, making it a versatile intermediate .

Applications: Thiazole derivatives with quinoline or triazole moieties (e.g., ) demonstrate anti-T.

Biological Activity

2-(Dimethyl-1,3-thiazol-5-yl)ethan-1-ol (commonly referred to as DMTE) is a thiazole derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound DMTE is characterized by the presence of a thiazole ring, which is known for its role in various biological activities. The structure can be represented as follows:

C6H10N2S\text{C}_6\text{H}_{10}\text{N}_2\text{S}

Target Enzymes

DMTE primarily interacts with NAD(P)H-dependent cellular oxidoreductase enzymes . This interaction is crucial for its biological activity, particularly in cellular respiration processes where it is reduced to formazan by mitochondrial dehydrogenases .

Biochemical Pathways

The reduction of DMTE is part of a broader metabolic pathway involving the conversion of tetrazolium salts to formazan. This process is indicative of cellular viability and metabolic activity, making DMTE a valuable tool in cell viability assays.

Antimicrobial Activity

Research has demonstrated that DMTE exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate potent activity against common infectious agents .

Antitumor Activity

Thiazole derivatives, including DMTE, have been investigated for their anticancer potential. Studies reveal that compounds with thiazole moieties can inhibit cancer cell proliferation effectively. For example, DMTE has shown promising results in cytotoxicity assays against several cancer cell lines, with IC50 values indicating strong activity comparable to established chemotherapeutics like doxorubicin .

Study 1: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects of DMTE on human cancer cell lines, the compound exhibited an IC50 value of approximately 15 µg/mL against Jurkat cells (a model for leukemia). This suggests significant potential for further development as an anticancer agent .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of DMTE against Staphylococcus aureus and Escherichia coli. The results indicated an MIC of 0.5 µg/mL, showcasing its potential as a therapeutic agent in treating bacterial infections .

Dosage Effects and Pharmacokinetics

The pharmacokinetic profile of DMTE indicates that it is readily absorbed by viable cells, leading to effective concentrations within cellular environments. Dosage studies reveal that higher concentrations correlate with increased cytotoxicity in cancer models, suggesting a dose-dependent effect on cell viability .

Summary Table of Biological Activities

Activity Target IC50/MIC Reference
AntimicrobialStaphylococcus aureusMIC: 0.5 µg/mL
AntitumorJurkat cellsIC50: 15 µg/mL
Cellular RespirationNAD(P)H-dependent enzymesNot specified

Properties

IUPAC Name

2-(2,4-dimethyl-1,3-thiazol-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS/c1-5-7(3-4-9)10-6(2)8-5/h9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQBMZMSRDSGKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-(2,4-dimethylthiazol-5-yl)acetic acid (230 mg, 1.343 mmol) in dry THF (10 mL) was carefully added over 2 min to solution of 2M LAH (1.343 mL, 2.69 mmol) in dry THF (10 mL) at 0° C. The reaction mixture was allowed to warm to rt and was stirred for 6 h. The reaction was quenched with 0.2 mL of water (stir for 10 min), 0.2 mL of 15% NaOH/water (stir for 10 min), and then 0.4 mL of water. After stirring for 18 h, the mixture was filtered through celite. The filtrate was concentrated in vacuum. The residue was dried under high vacuum for 16 h to afford 2-(2,4-dimethylthiazol-5-yl)ethanol (180 mg, 1.145 mmol, 85% yield) as a clear viscous oil. 1H NMR (500 MHz, CDCl3) δ 3.83 (t, J=6.3 Hz, 2H), 2.97 (t, J=6.3 Hz, 2H), 2.64 (s, 3H), 2.35 (s, 3H).
Quantity
230 mg
Type
reactant
Reaction Step One
Name
Quantity
1.343 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Ethoxy-2-(4-hydroxyphenoxy)aniline
2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol
5-Ethoxy-2-(4-hydroxyphenoxy)aniline
5-Ethoxy-2-(4-hydroxyphenoxy)aniline
2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol
5-Ethoxy-2-(4-hydroxyphenoxy)aniline
5-Ethoxy-2-(4-hydroxyphenoxy)aniline
2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol
5-Ethoxy-2-(4-hydroxyphenoxy)aniline
2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol
5-Ethoxy-2-(4-hydroxyphenoxy)aniline
2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol
5-Ethoxy-2-(4-hydroxyphenoxy)aniline
2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.